molecular formula C14H24N2 B1266734 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine CAS No. 71172-23-1

1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine

Cat. No.: B1266734
CAS No.: 71172-23-1
M. Wt: 220.35 g/mol
InChI Key: RMIZJARWWRAPCN-UHFFFAOYSA-N
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Description

1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine is a compound featuring a pyrrolidine ring structure, which is a five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the hexynyl and pyrrolidinyl substituents. One common method includes:

Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves continuous flow processes with fixed-bed reactors. The reaction conditions are optimized for high yield and purity, involving multistage purification and separation techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidinone derivatives, while reduction can lead to saturated pyrrolidine compounds .

Scientific Research Applications

1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring structure allows for efficient binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring.

    Pyrrolidinone: A lactam derivative of pyrrolidine.

    Pyrrolizidine: Contains two fused pyrrolidine rings.

Uniqueness: 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine is unique due to the presence of both hexynyl and pyrrolidinyl substituents, which confer distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential for diverse applications make it a valuable molecule in research and industry .

Properties

IUPAC Name

1-(6-pyrrolidin-1-ylhex-2-ynyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2/c1(3-9-15-11-5-6-12-15)2-4-10-16-13-7-8-14-16/h1,3,5-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIZJARWWRAPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCC#CCN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30221362
Record name 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine
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Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71172-23-1
Record name 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine
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Record name NSC59768
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59768
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Record name 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine
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Record name 1,6-BIS(PYRROLIDINO)-2-HEXYNE
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Record name 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine
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